4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzene ring substituted with ethoxy (4-position) and fluoro (3-position) groups. The sulfonamide nitrogen is further functionalized with a 2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl group. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to the sulfonamide’s ability to act as a hydrogen-bond acceptor and the pyridine-pyrazole moiety’s role in metal coordination or π-π stacking interactions .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-2-26-18-6-5-16(10-17(18)19)27(24,25)22-8-9-23-13-15(12-21-23)14-4-3-7-20-11-14/h3-7,10-13,22H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNCJFQRSAOGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with various proteins or enzymes in the body, influencing their function.
Mode of Action
For instance, the Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.
Biochemical Pathways
The compound likely affects various biochemical pathways, given its complex structure and potential for diverse interactions. One possible pathway is the Suzuki–Miyaura coupling reaction, which involves the transfer of formally nucleophilic organic groups from boron to palladium. This reaction is a key step in many carbon–carbon bond forming reactions, which are fundamental to numerous biochemical processes.
Biological Activity
4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Ethoxy group : Enhances lipophilicity and bioavailability.
- Fluoro group : Often increases metabolic stability.
- Pyridine and pyrazole moieties : Known for their roles in various biological activities, including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyrazole have shown moderate activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL .
Anti-inflammatory Activity
Compounds with similar structural features have been evaluated for their anti-inflammatory properties. For example, certain pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines, with IC50 values ranging from 0.1 to 1 μM against IL-17 and TNFα production . This suggests that the target compound may also exhibit similar anti-inflammatory effects.
Kinase Inhibition
The compound's structure suggests potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling and are often targeted in cancer therapy. Some pyrazole derivatives have been identified as inhibitors of specific kinases, showing promising results in preclinical studies . The inhibition of kinases involved in inflammatory pathways could further enhance the therapeutic profile of this compound.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of pyrazole-based compounds for their antimicrobial efficacy. The results indicated that modifications to the pyrazole ring significantly influenced activity against Gram-positive and Gram-negative bacteria. The best-performing compounds had structural similarities to this compound, suggesting a potential for further development .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory mechanisms, compounds structurally related to the target compound were tested for their ability to inhibit cytokine release in mouse models. The findings revealed that certain derivatives could effectively reduce inflammation markers, indicating a pathway for therapeutic application in inflammatory diseases .
Data Summary
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs are sulfonamides bearing pyrazole or pyridine rings. Key comparisons include:
(i) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural Differences: Replaces the pyridin-3-yl group with a pyrazolo[3,4-d]pyrimidine core and introduces a fluorophenyl-chromenone moiety.
- Properties : Melting point (175–178°C) and molecular mass (589.1 g/mol) suggest higher rigidity and molecular weight compared to the target compound .
- Functional Implications: The chromenone group may enhance π-stacking, while the pyrimidine core could improve kinase inhibition.
(ii) 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide ()
- Structural Differences : Substitutes the pyridin-3-yl group with a 4-chlorophenyl ring and a methyl group on the pyrazole.
- The absence of the ethyl linker may limit conformational flexibility .
(iii) 2-(Difluoromethoxy)benzene-1-sulfonamide ()
- Structural Differences : Simpler scaffold lacking the pyrazole-pyridine moiety.
- Functional Implications : The difluoromethoxy group enhances metabolic stability compared to ethoxy but reduces hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the key physicochemical properties influencing solubility and stability of this sulfonamide derivative?
- Methodological Answer : Critical properties include:
- Hydrogen bonding capacity : The compound has 1 hydrogen bond donor and 5 acceptors, influencing solubility in polar solvents and stability in aqueous matrices .
- Topological polar surface area (TPSA) : 86.4 Ų, suggesting moderate membrane permeability and solubility in DMSO or methanol .
- LogP (XlogP = 3) : Indicates moderate lipophilicity, requiring optimization of solvent systems (e.g., acetonitrile/water gradients) for HPLC analysis .
- Rotatable bonds (4) : Flexibility may impact crystallization efficiency; use slow evaporation with DMF/water mixtures for crystal growth .
Q. What synthetic routes are effective for preparing pyrazole-pyridine benzenesulfonamide analogs?
- Methodological Answer :
- Step 1 : Condense 3-fluoropyridine with hydrazine to form the pyrazole core, followed by alkylation with 2-chloroethylamine to introduce the ethyl linker .
- Step 2 : Sulfonylation using 4-ethoxy-3-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions (pH 9–10, THF/water) .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) and validate purity by LC-MS (ESI+) .
Q. How to optimize single-crystal X-ray diffraction for structural elucidation?
- Methodological Answer :
- Crystallization : Use solvent diffusion (diethyl ether into DCM solution) to obtain high-quality crystals .
- Data collection : Employ APEX2 software with Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Collect 360° φ scans with 0.5° frame width .
- Refinement : Apply SHELXL-2018 with full-matrix least-squares methods. Validate using R-factor (<0.05) and residual electron density maps .
Advanced Research Questions
Q. How to integrate computational methods with experimental synthesis optimization?
- Methodological Answer :
- Reaction path search : Use Gaussian 16 with DFT (B3LYP/6-311+G**) to model sulfonamide bond formation and transition states .
- Condition screening : Apply ICReDD’s workflow—combine quantum calculations with high-throughput experimentation (HTE) to narrow solvent/base combinations (e.g., K₂CO₃ in DMF vs. Et₃N in acetonitrile) .
- Feedback loop : Refine computational models using experimental yield data (e.g., optimize activation energy barriers for byproduct suppression) .
Q. What statistical experimental designs are suitable for studying pyrazole substituent effects?
- Methodological Answer :
- Factorial design : Use a 2³ factorial matrix to test substituent positions (e.g., fluoro vs. ethoxy), reaction temperature (80–120°C), and catalyst loading (5–15 mol%) .
- Response surface methodology (RSM) : Model yield and purity as responses. Analyze via ANOVA to identify significant factors (e.g., temperature-catalyst interaction p < 0.05) .
- DoE software : Implement JMP or Design-Expert for automated optimization of reaction parameters .
Q. How to resolve contradictions between NMR and X-ray data during characterization?
- Methodological Answer :
- Dynamic effects : Compare solution-state NMR (DMSO-d₆) with solid-state X-ray data. For rotational isomers (e.g., pyrazole ring puckering), perform variable-temperature NMR (−40°C to 80°C) to detect conformational exchange .
- DFT-NMR correlation : Calculate chemical shifts at the MP2/cc-pVTZ level. Deviations >0.5 ppm may indicate crystallographic packing effects not observed in solution .
- Complementary techniques : Validate using IR (sulfonamide S=O stretches at 1150–1350 cm⁻¹) and HRMS (Δ < 2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
